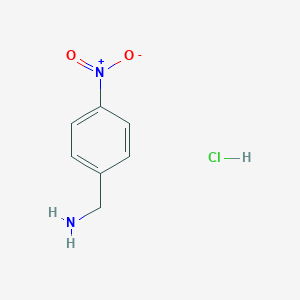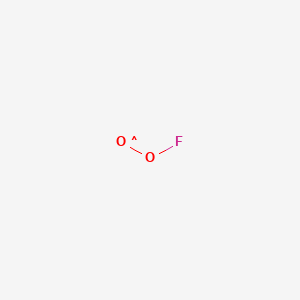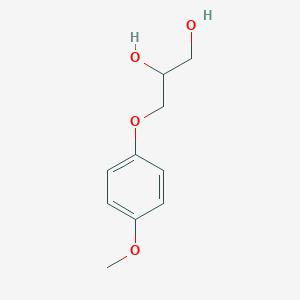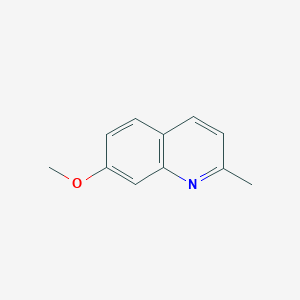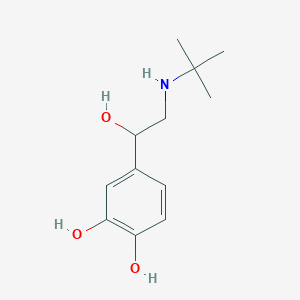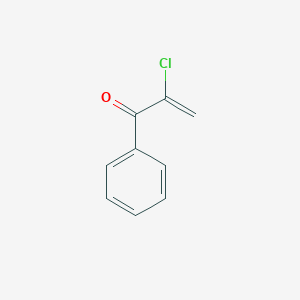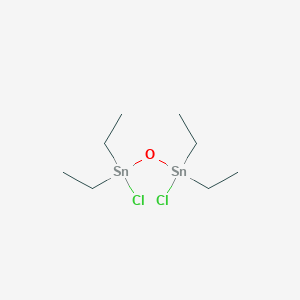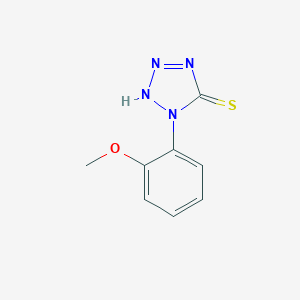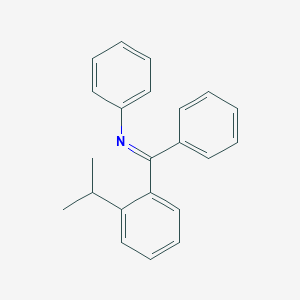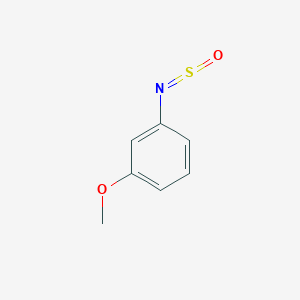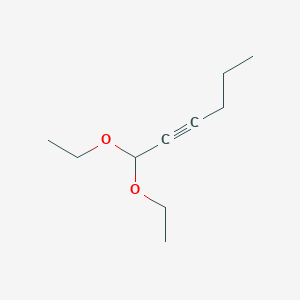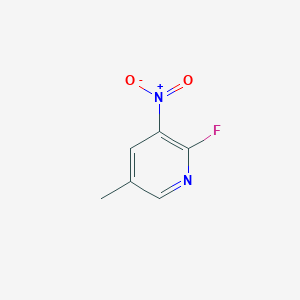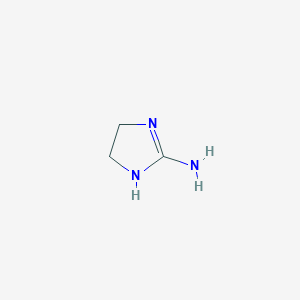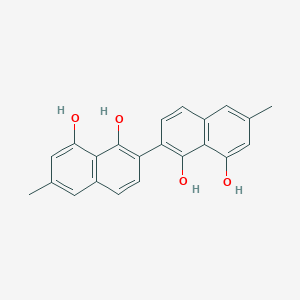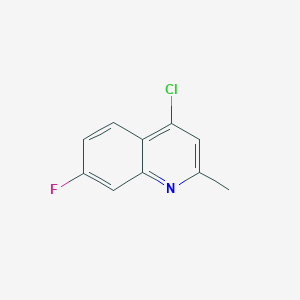
4-Chloro-7-Fluoro-2-Methylquinoline
Vue d'ensemble
Description
The compound 4-Chloro-7-Fluoro-2-Methylquinoline is a chloroquinoline derivative, which is a class of compounds known for their diverse biological activities. These compounds have been studied for their potential as antioxidant, anti-diabetic, and anti-cancer agents, as well as for their ability to bind to DNA and inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases .
Synthesis Analysis
The synthesis of chloroquinoline derivatives, including those similar to 4-Chloro-7-Fluoro-2-Methylquinoline, involves various methods. One approach is the Friedländer synthesis, which is a general method for producing 3-haloquinolines from α-haloketones . Another method involves the Gould-Jacobs reaction under microwave-assistance using aluminium metal as a catalyst to synthesize related compounds . Additionally, a simple method for the synthesis of 4-arylselanyl-7-chloroquinolines has been described, which proceeds efficiently under mild conditions and can yield compounds with high biological activity .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives is characterized by the presence of a quinoline core with various substituents. For instance, the crystal structure of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC) is stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, forming a three-dimensional supramolecular network . In another study, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline showed weak N–H…N hydrogen bonding between molecules .
Chemical Reactions Analysis
Chloroquinoline derivatives can undergo various chemical reactions. For example, chlorination and iodination reactions have been used to obtain 5-halo-8-methylquinolines, which can then be further modified, such as by bromination to yield 5-halo-8-(bromomethyl)quinolines . The reactivity of these compounds allows for the synthesis of a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's reactivity and biological activity . The synthesized compounds often exhibit good solubility and stability, which are important for their potential use as pharmaceutical agents. Computational studies, including ADMET predictions, are used to assess the drug-likeness and molecular properties of these compounds .
Applications De Recherche Scientifique
Fluorophores and Biological Systems
Research has identified quinoline derivatives as efficient fluorophores widely used in biochemistry and medicine for studying various biological systems. The synthesis and transformations of quinoline derivatives have shown promise for applications as potential antioxidants and radioprotectors, highlighting the ongoing search for more sensitive and selective compounds (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial Activity
A study on 2-chloro-6-methylquinoline hydrazone derivatives revealed significant antimicrobial activity against both bacterial and fungal strains, indicating potential applications in developing new antibacterial and antifungal agents (Bawa, Kumar, Drabu, & Kumar, 2009).
Cytotoxicity Evaluation
The synthesis of 4-aminoquinoline derivatives and their evaluation for cytotoxic effects on human breast tumor cell lines have contributed to the development of new classes of anticancer agents. Certain derivatives showed potent effects, suggesting 4-aminoquinoline as a prototype molecule for further anticancer research (Zhang, Solomon, Hu, Ulibarri, & Lee, 2007).
Novel Syntheses
A study on the synthesis of novel quinazolin-4(3H)-one derivatives, including a derivative obtained from 2-amino-7-fluorobenzoic acid, showcases the exploration of new synthetic routes and potential applications in medicinal chemistry and material science (Xi, 2014).
Antioxidative Effects
Research into 4-hydroxyquinoline derivatives has investigated their antioxidative and prooxidative effects on free-radical-initiated hemolysis of erythrocytes, providing insights into their potential as antioxidants or prooxidants depending on their distribution status (Liu, Han, Lin, & Luo, 2002).
C-H Fluorination
Studies on palladium-catalyzed C-H fluorination of methylquinoline derivatives with nucleophilic fluoride present new methodologies for the functionalization of aromatic compounds, opening up possibilities for the synthesis of fluorinated organic molecules with potential applications in pharmaceuticals and agrochemicals (McMurtrey, Racowski, & Sanford, 2012).
Safety And Hazards
Orientations Futures
While specific future directions for 4-Chloro-7-Fluoro-2-Methylquinoline are not mentioned in the available resources, it’s worth noting that quinoline derivatives have been the subject of extensive research due to their fascinating pharmacological properties . Therefore, it’s likely that future research will continue to explore the potential applications of 4-Chloro-7-Fluoro-2-Methylquinoline and similar compounds in various fields, particularly in pharmaceutical chemistry.
Propriétés
IUPAC Name |
4-chloro-7-fluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-9(11)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZQRRHOPBBNRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569122 | |
| Record name | 4-Chloro-7-fluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-Fluoro-2-Methylquinoline | |
CAS RN |
18529-04-9 | |
| Record name | 4-Chloro-7-fluoro-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18529-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-fluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18529-04-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



